molecular formula C4H2O7Pb4 B608823 (Maleato)trioxotetralead CAS No. 12275-07-9

(Maleato)trioxotetralead

Cat. No.: B608823
CAS No.: 12275-07-9
M. Wt: 990.85
InChI Key: IJCPCGITVCYKNU-CRJLSQNGSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Maleato)trioxotetralead can be synthesized through two main methods :

    Acidic Solution Method: Dissolve maleic acid in an acidic solution and gradually add lead oxide to the solution. This reaction results in the formation of a tribasic lead maleate precipitate.

    Alkaline Solution Method: Dissolve lead maleate in a concentrated alkali solution and heat the mixture to evaporate the solvent, leading to the crystallization of tribasic lead maleate.

Industrial Production Methods: The industrial production of this compound typically follows the acidic solution method due to its simplicity and efficiency in yielding high-purity products .

Chemical Reactions Analysis

Types of Reactions: (Maleato)trioxotetralead undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert it into lower oxidation state lead compounds.

    Substitution: It can participate in substitution reactions where the maleate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Various organic reagents can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

(Maleato)trioxotetralead has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Maleato)trioxotetralead involves its interaction with specific molecular targets and pathways . It can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • Lead maleate, tetrabasic
  • Lead oxides
  • Lead acetate

Comparison: (Maleato)trioxotetralead is unique due to its specific chemical structure and properties . Unlike other lead compounds, it has a distinct maleate group that imparts unique reactivity and biological activity. This makes it particularly valuable in research and industrial applications where specific interactions and effects are desired.

Properties

IUPAC Name

(11Z)-1,3,5,7,9-pentaoxa-2λ2,4λ2,6λ2,8λ2-tetraplumbacyclotridec-11-ene-10,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.3O.4Pb/c5-3(6)1-2-4(7)8;;;;;;;/h1-2H,(H,5,6)(H,7,8);;;;;;;/q;;;;;;2*+1/p-2/b2-1-;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCPCGITVCYKNU-CRJLSQNGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)O[Pb]O[Pb]O[Pb]O[Pb]OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=C\C(=O)O[Pb]O[Pb]O[Pb]O[Pb]OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O7Pb4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014750
Record name (Maleato)trioxotetralead
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

9.9e+02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12275-07-9
Record name (Maleato)trioxotetralead
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012275079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead, [.mu.4-[(2Z)-2-butenedioato(2-)-.kappa.O1:.kappa.O1':.kappa.O4:.kappa.O4']]-.mu.-oxodioxotetra-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Maleato)trioxotetralead
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (maleato)trioxotetralead
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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